molecular formula C19H9Cl2F3N2O B3036071 2-(3,4-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-67-3

2-(3,4-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No. B3036071
CAS RN: 338964-67-3
M. Wt: 409.2 g/mol
InChI Key: AOKRRENJYQAJNG-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (DCFPP) is a novel compound that has recently been studied for its potential applications in scientific research. DCFPP is a member of the pyridine-3-carbonitrile family, which are known for their stability and solubility in a variety of solvents. DCFPP has been studied for its potential to be used as a reagent in organic synthesis, as a catalyst for reactions, and for its potential applications in biochemistry and physiology.

Scientific Research Applications

Crystal Structure and Reaction Mechanisms

  • The crystal structure of related compounds, such as 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, has been studied using X-ray crystallography, which provides insights into the molecular configurations of similar pyridine derivatives (Liu et al., 2013).

Optical and Junction Characteristics

  • Pyridine derivatives have been characterized for their thermal, structural, and optical properties, as well as their applications in fabricating heterojunctions for devices like photosensors (Zedan et al., 2020).

Synthesis and Characterization for Biological Activity

  • Various pyridine scaffolds, including pyrrolo[2,3-b]pyridine derivatives, have been synthesized and characterized for potential biological activities (Sroor, 2019).

Synthesis of Derivatives and Potential Applications

  • The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives and their potential applications in various chemical processes have been explored (Bradiaková et al., 2009).

Antimicrobial and Anticancer Activities

  • Research on pyridine-3-carbonitrile derivatives has included their synthesis and evaluation for antimicrobial and anticancer activities, highlighting their potential in medicinal chemistry (Elewa et al., 2021).

Corrosion Inhibition Properties

  • Pyrazolopyridine derivatives have been investigated for their corrosion inhibition properties, suggesting potential applications in material science and engineering (Dandia et al., 2013).

Quantum Chemical and Molecular Docking Analysis

  • The structural analysis and molecular docking of similar pyridine derivatives have been conducted, providing insights into their potential interactions with biological targets (Venkateshan et al., 2020).

Synthesis and Characterization for Advanced Applications

  • The synthesis of novel pyridine derivatives, including their characterization and potential applications in pharmaceuticals and other industries, has been a focus of recent research (Goswami et al., 2022).

properties

IUPAC Name

2-(3,4-dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2O/c20-16-5-4-15(8-17(16)21)27-18-12(9-25)6-13(10-26-18)11-2-1-3-14(7-11)19(22,23)24/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKRRENJYQAJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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